2,2-Bis(3,4-dimethylphenyl)hexafluoropropane
Overview
Description
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane is an organic compound with the molecular formula C19H18F6. It is known for its unique chemical structure, which includes two 3,4-dimethylphenyl groups attached to a hexafluoropropane core. This compound is often used in the synthesis of high-value industrial chemicals and materials due to its stability and reactivity .
Mechanism of Action
Target of Action
It is known to play a crucial role in the synthesis of valuable industrial compounds like 4,4’- (hexafluoroisopropylidene)diphthalic anhydride .
Mode of Action
The compound, characterized by its unique structure, facilitates the preparation of 4,4’- (hexafluoroisopropenyl) di-o-xylene, the precursor to the desired diphthalic acid . This suggests that the compound interacts with its targets through a series of chemical transformations.
Biochemical Pathways
The compound is involved in the synthesis pathway of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . It serves as a precursor to 4,4’- (hexafluoroisopropylidene)di-o-xylene, a crucial intermediate in the synthesis of the anhydride . The downstream effects of this pathway are the production of valuable industrial compounds.
Pharmacokinetics
It is known that the compound has a molecular weight of 36034 , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the efficient synthesis of 4,4’- (hexafluoroisopropylidene)diphthalic anhydride . This compound has significant applications in various industries, suggesting that the action of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane at the molecular and cellular level contributes to these industrial processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in a dry room at room temperature , indicating that moisture and temperature could affect its stability. Furthermore, the compound is used in controlled reactions with specific catalysts and conditions to ensure optimal product formation .
Biochemical Analysis
Biochemical Properties
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with metal ion catalysts and promoters, facilitating efficient chemical transformations. These interactions are crucial for the synthesis of compounds like 4,4’-(hexafluoroisopropylidene)diphthalic anhydride, which is used in various industrial applications . The nature of these interactions involves the formation of homogeneous solutions and controlled reactions, ensuring high product yield and purity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a gas separation membrane, impacting cellular respiration and metabolic processes . Additionally, its high plasticization resistance to carbon dioxide makes it a valuable tool in studying cellular responses to environmental changes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a precursor in the synthesis of aromatic monomers containing fluorine, which are essential for the production of high-value polyimides . The compound’s unique chemical structure allows it to participate in enzyme inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the composition ratio of the target compound and its reaction intermediates reaches a stable state after prolonged heating . This stability is essential for ensuring consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has indicated that the compound’s impact on cellular function and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations . Understanding these dosage effects is crucial for determining safe and effective usage in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the synthesis of 4,4’-(hexafluoroisopropylidene)diphthalic anhydride highlights its importance in industrial biochemical processes . These interactions are essential for maintaining metabolic balance and ensuring efficient biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties, which allow it to interact with cellular membranes and other structures . Understanding these transport mechanisms is vital for optimizing its use in various biochemical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for ensuring that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane typically involves the reaction of 3,4-dimethylphenyl groups with hexafluoropropane. One common method includes the use of a metal ion catalyst and a promoter in a suitable solvent. The reaction mixture is injected into a reactor at a controlled rate while introducing pure oxygen simultaneously. This process ensures high yield and purity of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for efficiency and scalability. The process involves continuous reactions under controlled conditions to ensure safety and product quality. The use of advanced catalysts and promoters enhances the reaction rate and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(3,4-dimethylphenyl)hexafluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-value polyimides and other fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, adhesives, coatings, and resins, enhancing their thermal and oxidative stability
Comparison with Similar Compounds
2,2-Bis(4-hydroxyphenyl)hexafluoropropane: Known for its use in the production of polycarbonates and epoxy resins.
2,2-Bis(3,5-dimethylphenyl)hexafluoropropane: Used in the synthesis of specialized polymers and materials.
Uniqueness: 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane stands out due to its specific substitution pattern on the phenyl rings, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high thermal and oxidative stability .
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6/c1-11-5-7-15(9-13(11)3)17(18(20,21)22,19(23,24)25)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFKFHJEFMLTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)C)(C(F)(F)F)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070302 | |
Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65294-20-4 | |
Record name | 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65294-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(3,4-dixylyl)hexafluoro propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065294204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis(3,4-dimethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3,4-dimethylbenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(3,4-DIXYLYL)HEXAFLUORO PROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YCH6D3G6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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